molecular formula C9H15N3 B13305558 Methyl[(trimethylpyrimidin-2-YL)methyl]amine

Methyl[(trimethylpyrimidin-2-YL)methyl]amine

Cat. No.: B13305558
M. Wt: 165.24 g/mol
InChI Key: IDFINOIEUYDXSY-UHFFFAOYSA-N
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Description

Methyl[(trimethylpyrimidin-2-YL)methyl]amine is a pyrimidine derivative featuring a trimethyl-substituted pyrimidine ring and a methylamine group attached via a methylene bridge. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science. The trimethyl groups on the pyrimidine ring enhance lipophilicity and stability, while the primary amine group enables hydrogen bonding and nucleophilic reactivity .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-methyl-1-(4,5,6-trimethylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H15N3/c1-6-7(2)11-9(5-10-4)12-8(6)3/h10H,5H2,1-4H3

InChI Key

IDFINOIEUYDXSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)CNC)C

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyanohydrins with Pyrimidin-2-yl-methylamine Derivatives

One of the most effective and documented methods for preparing this compound derivatives involves reductive amination of cyanohydrins with pyrimidin-2-yl-methylamine or its methylated analogs. This method is characterized by the following key features:

  • Starting Materials : Cyanohydrins of a specific formula and pyrimidin-2-yl-methylamine derivatives serve as the primary reactants.
  • Reaction Medium : Typically an alcoholic solvent such as methanol is used.
  • Base Addition : The reaction medium is rendered basic using organic tertiary amine bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).
  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) is employed as a selective reducing agent to facilitate reductive amination.
  • Temperature : The reaction proceeds efficiently at room temperature.
  • Metal Salt Additives : To suppress side reactions, metal salts such as iron(II) sulfate heptahydrate (FeSO4·7H2O) are added to complex cyanide ions and improve yield and selectivity.

This approach replaces older methods that involved more complex intermediates like epoxides or halohydrins and offers advantages in terms of milder conditions and higher selectivity.

Parameter Details
Starting materials Cyanohydrins and pyrimidin-2-yl-methylamine derivatives
Solvent Methanol (alcoholic medium)
Base 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Reducing agent Sodium cyanoborohydride (NaBH3CN)
Temperature Room temperature
Metal salt additive Iron(II) sulfate heptahydrate (FeSO4·7H2O)
Reaction type Reductive amination

This method is documented in a European patent detailing the preparation of pyridin-2-yl-methylamine derivatives, which can be reasonably extended to the pyrimidin-2-yl analogs due to structural similarity and reaction mechanism.

Methylation via Boronic Acid-Mediated Nitroso Compound Reduction

Another innovative approach for the selective synthesis of mono-N-methyl aromatic amines, which can be adapted for this compound, involves the reaction of aromatic nitroso compounds with methylboronic acid in the presence of triethyl phosphate as an oxygen scavenger.

  • Reaction Conditions : Conducted at room temperature, typically in toluene or other organic solvents.
  • Catalyst/Promoter : Triethyl phosphate (P(OEt)3) is used to improve selectivity and yield.
  • Reaction Time : Rapid, often completed within 20 minutes.
  • Yields : High yields reported, ranging from 31% to 82% depending on substrates and conditions.
Entry Methylboronic Acid (equiv) P(OEt)3 (equiv) Solvent Product Yield (%) Notes
1 1.0 1.0 Toluene 71 Moderate yield
2 1.5 1.1 Toluene 82 Higher yield with excess boronic acid
3 2.0 1.1 Toluene 83 Optimal conditions
4 1.5 1.1 THF 62 Lower yield in THF
5 1.5 1.1 DCM 72 Good yield in dichloromethane

This transition-metal-free method avoids overalkylation and hazardous reagents, making it industrially attractive.

Catalytic Methylamine Synthesis via Methanol and Ammonia over Modified Zeolites

While this method is more general for methylamine synthesis rather than specific to the pyrimidinyl derivative, insights from catalytic methylamine synthesis over Brønsted acidic mordenite catalysts provide valuable mechanistic understanding:

  • Catalysts : Parent and tetraethoxysilane-modified mordenites.
  • Feedstock : Methanol and ammonia.
  • Temperature : Approximately 633 K.
  • Selectivity Control : Modified catalysts can enhance selectivity toward mono-methylated amines.
  • Mechanism : Involves formation of methylammonium ions in micropores, with desorption facilitated by ammonia.

This catalytic approach highlights the importance of reaction environment and catalyst modification in controlling amine substitution patterns, which could be extrapolated to design improved synthetic routes for this compound.

Comparative Analysis of Preparation Methods

Method Reaction Type Key Reagents Advantages Limitations
Reductive amination of cyanohydrins Reductive amination Cyanohydrins, NaBH3CN, DABCO Mild conditions, high selectivity Requires handling cyanohydrins
Nitroso compound methylation Boronic acid reaction Aromatic nitroso, methylboronic acid, P(OEt)3 Fast, metal-free, high yield Limited to aromatic amines
Catalytic methylamine synthesis Catalytic methylation Methanol, ammonia, zeolite catalyst Industrially scalable, selective High temperature, less specific

Detailed Research Findings

  • The reductive amination method using sodium cyanoborohydride and DABCO in methanol is well-documented for pyridinyl and pyrimidinyl methylamines, offering high yields and selectivity at room temperature. The addition of iron(II) sulfate suppresses side reactions by scavenging cyanide ions, improving purity.
  • The boronic acid-mediated methylation of nitroso compounds provides a rapid, selective, and environmentally benign route to mono-N-methyl aromatic amines, with triethyl phosphate acting as an effective oxygen scavenger. This method avoids overalkylation and toxic byproducts, making it suitable for scale-up.
  • Catalytic methylamine synthesis over modified mordenite catalysts demonstrates how catalyst modification and reaction conditions influence product selectivity, favoring mono- over di- and tri-methylated amines. This insight is valuable for designing catalytic processes for related amines.

Chemical Reactions Analysis

Types of Reactions

Methyl[(trimethylpyrimidin-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

Methyl[(trimethylpyrimidin-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(trimethylpyrimidin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(2-Methylpyrimidin-5-yl)methanamine

  • Structure : A pyrimidine ring with a single methyl group at position 2 and a methanamine group at position 5.
  • Molecular Formula : C₆H₉N₃.
  • Key Differences :
    • Lacks the trimethyl substitution on the pyrimidine ring, reducing steric hindrance and lipophilicity.
    • The primary amine at position 5 may exhibit different reactivity in nucleophilic substitutions compared to the target compound’s position 2 substitution.
  • Applications : Likely serves as an intermediate in synthesizing more complex heterocycles or pharmaceuticals .

(4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine

  • Structure : Pyrimidine ring with a chloro group (position 4), methyl group (position 6), and ethylamine at position 2.
  • Molecular Formula : C₇H₁₀ClN₃.
  • Key Differences :
    • The chloro group is electron-withdrawing, reducing the pyrimidine ring’s electron density compared to the target compound’s electron-donating methyl groups.
    • Ethylamine substituent introduces bulkier steric effects than the target’s methylamine.
  • Reactivity : The chloro group facilitates nucleophilic aromatic substitution, whereas the target compound’s methyl groups favor electrophilic reactions .

6-[2-(Dimethylamino)ethyl]pyridin-3-yl Derivatives

  • Structure: Pyridine-based compound with dimethylaminoethyl and methyl substituents.
  • Molecular Formula : C₁₇H₂₄N₄.
  • Key Differences: Pyridine core vs. Tertiary amine (dimethylamino) vs. primary amine, affecting basicity and coordination chemistry.
  • Applications: Potential use in biological systems due to amine functionality and aromaticity .

Methyl Diethanol Amine (MDEA)

  • Structure: Tertiary amine with two ethanol groups and one methyl group.
  • Molecular Formula: C₅H₁₃NO₂.
  • Key Differences: Tertiary amine vs. primary amine, leading to lower reactivity with CO₂ but higher thermal stability. Hydrophilic ethanol groups contrast with the target compound’s lipophilic pyrimidine ring.
  • Applications : Widely used in CO₂ capture due to amine-CO₂ interactions; achieves 2.63 mmol CO₂/g adsorption capacity .

Structural and Functional Analysis

Electronic Effects

  • Trimethylpyrimidine vs. Chloropyrimidine : Trimethyl groups donate electrons, increasing the pyrimidine ring’s electron density, whereas chloro groups withdraw electrons, reducing reactivity in electrophilic substitutions .
  • Primary vs. Tertiary Amines : Primary amines (target compound) have higher nucleophilicity and are more reactive in forming imines or coordinating metals compared to tertiary amines like MDEA .

Steric and Solubility Properties

  • Ethylamine vs. Methylamine : Bulkier ethylamine groups in (4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine may hinder access to active sites in catalytic or biological applications .

Data Table: Comparative Overview

Compound Core Structure Substituents Molecular Formula Key Properties/Applications
Methyl[(trimethylpyrimidin-2-YL)methyl]amine Pyrimidine Trimethyl (C-2), methylamine C₉H₁₄N₄ High lipophilicity; coordination chemistry
(2-Methylpyrimidin-5-yl)methanamine Pyrimidine Methyl (C-2), methanamine C₆H₉N₃ Intermediate in heterocyclic synthesis
(4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine Pyrimidine Chloro (C-4), methyl (C-6), ethylamine C₇H₁₀ClN₃ Nucleophilic substitution reactions
MDEA Alkylamine Methyl, diethanol C₅H₁₃NO₂ CO₂ capture (2.63 mmol/g adsorption)

Biological Activity

Methyl[(trimethylpyrimidin-2-YL)methyl]amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring, which is known for its role in various biological systems. The presence of the trimethylpyrimidine moiety enhances the compound's interaction with biological targets, potentially influencing its pharmacological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with a pyrimidine structure can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For instance, a series of synthesized analogues demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2aMelanoma0.5Tubulin polymerization inhibitor
5bBreast Cancer0.8Colchicine site binding
5eCervical Cancer>1000Inactive

In these studies, the most potent compounds were those that effectively bound to the colchicine site on tubulin, leading to disrupted microtubule dynamics and subsequent cell death .

2. Antimicrobial Activity

Pyrimidine derivatives have also shown promise as antimicrobial agents. The structural characteristics of this compound allow it to interact with bacterial membranes or inhibit essential enzymes.

Table 2: Antimicrobial Efficacy of Pyrimidine Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4bE. coli32 µg/mL
4cS. aureus16 µg/mL
4ePseudomonas aeruginosa64 µg/mL

These results suggest that modifications to the pyrimidine core can enhance antibacterial properties, making these compounds candidates for further development in treating infections .

3. Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, potentially through inhibition of acetylcholinesterase (AChE). This enzyme is crucial for neurotransmitter regulation in the nervous system.

Table 3: AChE Inhibition Activity

CompoundAChE Inhibition (%) at 10 µM
Methylamine45
Trimethylpyridine60

The ability to inhibit AChE could position this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial assessed the efficacy of a pyrimidine-based compound in patients with advanced melanoma, showing a significant reduction in tumor size after treatment.
  • Case Study 2 : Another study focused on the use of pyrimidine derivatives as adjunct therapy in bacterial infections, demonstrating improved patient outcomes compared to standard antibiotic treatments.

Q & A

Q. Advanced Research Focus

CompoundAntibacterial Activity (MIC, μg/mL)Chelation Capacity (log K)
Bis[(2-pyridyl)methyl]amine328.7
This compound189.3
Enhanced activity stems from improved membrane permeability (log P = 1.2) and stronger metal chelation .

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